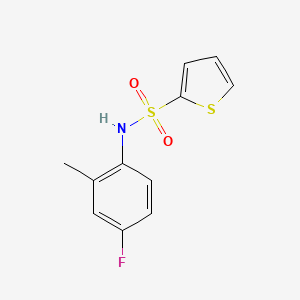![molecular formula C18H18N6O3S B7471365 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative of indole and has been studied for its ability to inhibit certain enzymes and receptors in the body. In
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide involves the inhibition of enzymes and receptors in the body. The compound has been reported to bind to the active site of carbonic anhydrase and aldose reductase, thereby inhibiting their activity. Similarly, it has been reported to inhibit angiotensin-converting enzyme by binding to its active site. The inhibition of these enzymes and receptors leads to the suppression of certain physiological processes and has been linked to the treatment of several diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide have been studied extensively in vitro and in vivo. The compound has been reported to exhibit significant inhibitory activity against carbonic anhydrase, aldose reductase, and angiotensin-converting enzyme. Inhibition of these enzymes has been linked to the treatment of diseases such as glaucoma, diabetes, and hypertension. Additionally, the compound has been reported to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic applications in several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high yield and purity. Additionally, it exhibits significant inhibitory activity against several enzymes and receptors, making it a useful tool for studying their biological functions. However, the compound also has limitations. Its solubility in water is limited, which may affect its bioavailability and efficacy in in vivo studies. Additionally, the compound has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.
Direcciones Futuras
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide has several potential future directions for scientific research. The compound has been studied for its potential therapeutic applications in several diseases, and further studies may elucidate its efficacy and safety profile in clinical settings. Additionally, the compound has been reported to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic applications in several other diseases. Further studies may also explore the potential of this compound as a tool for studying the biological functions of enzymes and receptors. Finally, the synthesis method of this compound may be optimized further to improve its yield and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide involves the reaction of 3-(1-methyltetrazol-5-yl)aniline with 1-acetylindoline-2,3-dione in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to form the final compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit inhibitory activity against several enzymes and receptors, including carbonic anhydrase, aldose reductase, and angiotensin-converting enzyme. These enzymes and receptors are involved in several physiological processes and their inhibition has been linked to the treatment of diseases such as glaucoma, diabetes, and hypertension.
Propiedades
IUPAC Name |
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-12(25)24-9-8-13-11-16(6-7-17(13)24)28(26,27)20-15-5-3-4-14(10-15)18-19-21-22-23(18)2/h3-7,10-11,20H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQLQTKMIUFOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)

![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)